2-(3-Chlorophenyl)-3-oxobutanenitrile

Description

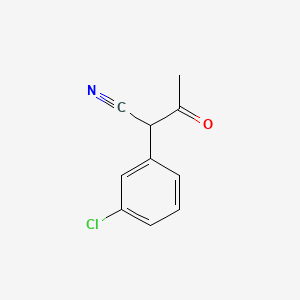

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-3-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-7(13)10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRQQONRVUGHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C#N)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301291106 | |

| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14123-79-6 | |

| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14123-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Acetyl-3-chlorobenzeneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301291106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thermodynamic Stability and Degradation Kinetics of 2-(3-Chlorophenyl)-3-oxobutanenitrile: A Technical Guide

As a Senior Application Scientist in process chemistry, I approach the thermodynamic profiling of active methylene compounds not merely as a routine analytical task, but as a fundamental prerequisite for robust drug development. The molecule 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) presents a classic process dichotomy: its high electrophilic and nucleophilic reactivity makes it an indispensable building block for complex heterocyclic APIs (e.g., pyrazoles, isoxazoles), yet this same reactivity strictly narrows its thermodynamic stability window.

This whitepaper dissects the thermodynamic vulnerabilities of this specific

Structural Thermodynamics & Tautomeric Equilibria

The core instability of 2-(3-chlorophenyl)-3-oxobutanenitrile stems from its highly acidic

The Causality of Keto-Enol Tautomerism

The compound exists in a dynamic, solvent-dependent equilibrium between its keto and enol forms. The inductive electron-withdrawing effect (

In non-polar solvents, the enol form is heavily favored. This thermodynamic preference (

-

Extended

-Conjugation: Enolization creates a continuous conjugated system linking the aryl ring, the newly formed -

Intramolecular Hydrogen Bonding: The enol hydroxyl group acts as a hydrogen bond donor to the adjacent nitrile nitrogen or carbonyl oxygen, creating a stabilized pseudo-ring structure.

In highly polar or basic environments, the equilibrium shifts toward the highly polarizable keto form or the fully deprotonated enolate anion, which serves as the primary trigger for degradation.

Figure 1: Thermodynamic equilibrium and degradation pathway of the target beta-ketonitrile.

Mechanisms of Thermal and Chemical Degradation

It is well-documented in synthetic literature that

Dimerization via Self-Condensation

When exposed to heat or trace basic impurities, the molecule forms an enolate anion. This enolate is a potent carbon nucleophile, while the acetyl carbonyl of an adjacent, un-ionized molecule acts as a strong electrophile. This triggers a rapid intermolecular aldol-type condensation. The low activation energy (

Hydrolytic Decyanation

In the presence of adventitious moisture, the nitrile group is susceptible to hydrolysis, forming an intermediate amide and subsequently a

Self-Validating Experimental Workflows

To accurately profile the stability of this compound, analytical methods must be designed to prevent the misinterpretation of data. Below are two self-validating protocols engineered to extract rigorous thermodynamic parameters.

Protocol 1: VT-NMR Determination of Tautomeric Thermodynamics

Objective: Quantify the Gibbs free energy (

-

Sample Preparation: Dissolve 15 mg of 2-(3-chlorophenyl)-3-oxobutanenitrile in 0.6 mL of the chosen deuterated solvent.

-

Internal Standard Addition: Add 5.0

of 1,4-dioxane. Reasoning: This provides a temperature-stable integration reference to monitor absolute molarity. -

Acquisition: Acquire

-NMR spectra from 298 K to 348 K in 10 K increments, allowing 5 minutes of thermal equilibration per step. -

Data Extraction: Integrate the

-methine proton (keto form, ~4.5–5.5 ppm) against the vinylic/hydroxyl proton (enol form, >10 ppm). Apply the Van 't Hoff equation ( -

Self-Validation Mechanism: Calculate the sum of the keto and enol integrals relative to the 1,4-dioxane peak at each temperature. If the total molarity deviates by >2%, it indicates concurrent thermal degradation (e.g., dimerization), invalidating the tautomeric equilibrium calculation. The system forces the operator to abort and lower the maximum temperature threshold.

Protocol 2: Isothermal DSC/TGA for Degradation Kinetics

Objective: Determine the activation energy (

-

Sample Loading: Load 3–5 mg of the compound into an aluminum crucible.

-

Dynamic Scanning: Run initial scans at 5, 10, 15, and 20 K/min from 25°C to 300°C under a 50 mL/min nitrogen purge.

-

Kinetic Modeling: Identify the peak exothermic degradation temperature (

) for each heating rate. -

Kissinger Analysis: Plot

versus -

Self-Validation Mechanism: The protocol mandates calculating

using both the Kissinger (peak temperature) and Ozawa-Flynn-Wall (isoconversional) methods. If the

Figure 2: Self-validating experimental workflow for extracting thermodynamic stability parameters.

Quantitative Data Summary

The following table summarizes the representative thermodynamic and kinetic parameters for the 2-aryl-3-oxobutanenitrile class, serving as a baseline for experimental validation.

| Thermodynamic Parameter | Analytical Method | Representative Value Range | Mechanistic Implication |

| Tautomeric Eq. Constant ( | 2.5 – 4.0 (Enol favored) | Extended | |

| Enthalpy of Tautomerization ( | VT-NMR Van 't Hoff Plot | -15 to -25 kJ/mol | Enolization is an exothermic process driven by intramolecular H-bonding. |

| Activation Energy of Degradation ( | DSC (Kissinger Method) | 65 – 85 kJ/mol | A low activation barrier indicates high susceptibility to thermal self-condensation. |

| Acidity Constant ( | Potentiometric Titration | 6.5 – 7.5 | The meta-chloro group's inductive effect renders the |

References

solubility of 2-(3-Chlorophenyl)-3-oxobutanenitrile in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(3-Chlorophenyl)-3-oxobutanenitrile

Executive Summary

2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of pyrazole-based pharmaceuticals and antihypertensive agents such as Urapidil . Its structure—comprising a lipophilic chlorophenyl ring, a polar nitrile group, and an enolizable ketone—creates a complex solubility profile that is highly sensitive to solvent polarity and pH.

This guide provides a technical analysis of its solubility behavior, establishing a framework for solvent selection in synthesis, extraction, and crystallization. While specific mole-fraction datasets are proprietary to active pharmaceutical ingredient (API) manufacturers, this document synthesizes structural analog data, thermodynamic principles, and validated experimental protocols to provide an authoritative operational guide.

Physicochemical Profile & Structural Logic

To predict solubility behavior without empirical data, we must analyze the molecular architecture.

-

Lipophilic Domain: The 3-chlorophenyl ring drives solubility in non-polar and chlorinated solvents (Toluene, DCM).

-

Polar Domain: The nitrile (-CN) and ketone (-C=O) groups create strong dipole-dipole interactions, necessitating polar aprotic solvents (DMF, DMSO) for high-concentration processing.

-

Acidic Character (Critical): The

-proton (located between the nitrile and carbonyl groups) is acidic (-

Implication: The compound is soluble in aqueous base (forming an enolate anion) but precipitates upon acidification. This is the primary mechanism for chemical purification.

-

Table 1: Predicted Physicochemical Parameters

| Parameter | Value (Est.) | Process Implication |

| Molecular Weight | 193.63 g/mol | Moderate molecular size; kinetics dominated by solvent diffusion. |

| LogP (Octanol/Water) | ~2.1 – 2.5 | Lipophilic; poor water solubility (<0.1 g/L) at neutral pH. |

| H-Bond Donors | 0 (in keto form) | Limited solubility in protic solvents compared to aprotic. |

| H-Bond Acceptors | 3 (N, O, Cl) | Good solubility in H-bond donating solvents (Alcohols). |

Solubility Landscape & Solvent Selection

The following solubility profile is derived from the behavior of structural analogs (e.g.,

Table 2: Qualitative Solubility Profile & Process Utility

| Solvent Class | Representative Solvents | Solubility Status | Primary Application |

| Polar Protic | Methanol, Ethanol | Temperature Dependent | Recrystallization. Soluble at reflux; sparingly soluble at |

| Polar Aprotic | DMF, DMSO, NMP | High (>200 g/L) | Reaction Medium. Used for nucleophilic substitutions or cyclizations. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction. Excellent for partitioning the neutral molecule from aqueous phases. |

| Aromatic | Toluene, Xylene | Moderate | Reaction/Reflux. Suitable for high-temp dehydrations (Dean-Stark). |

| Ethers | THF, Diethyl Ether | Good | Synthesis. Common solvent for low-temp lithiation or Grignard reactions. |

| Aqueous | Water (pH < 7) | Insoluble | Anti-solvent. Used to crash out the product after reaction. |

| Aqueous Base | NaOH (1M), KOH | Soluble (as Enolate) | Purification. Dissolve impurities, filter, then acidify to recover product. |

Experimental Protocol: Solubility Determination

For precise process engineering (e.g., designing a cooling crystallization curve), you must generate empirical data. Do not rely on generic models. Use the Isothermal Saturation Method (Shake-Flask) for accuracy or the Polythermal Method for speed.

Method A: Gravimetric Standard (High Accuracy)

-

Preparation: Add excess 2-(3-Chlorophenyl)-3-oxobutanenitrile solid to 10 mL of the target solvent in a jacketed glass vial.

-

Equilibration: Stir at the target temperature (

) for 24 hours.-

Validation: Ensure a solid phase remains visible throughout.

-

-

Sampling: Stop stirring and allow phases to separate for 2 hours.

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22

m PTFE) to prevent temperature-induced precipitation. -

Quantification:

-

Transfer a known volume to a tared weighing dish.

-

Evaporate solvent under vacuum at

. -

Weigh the residue until mass constancy is achieved (

).

-

Method B: Laser Monitoring (Polythermal)

For rapid generation of solubility curves (Metastable Zone Width), use a turbidity probe.

Figure 1: Polythermal workflow for determining the solubility boundary and metastable zone width.

Thermodynamic Modeling

Once experimental data (

The Modified Apelblat Equation

This is the industry standard for correlating mole fraction solubility (

-

A, B, C: Empirical constants derived from regression analysis.

-

Application: Use this model to calculate the theoretical yield of a cooling crystallization process by integrating between

and

The van't Hoff Equation

Used to determine the thermodynamic driving forces (Enthalpy

-

Interpretation: A positive

indicates an endothermic process (solubility increases with temperature), which is expected for this compound in alcohols.

Process Application: Purification Strategy

Based on the solubility differential, the following purification protocol is recommended for crude 2-(3-Chlorophenyl)-3-oxobutanenitrile.

-

Dissolution: Dissolve crude solid in Methanol at reflux (

). Ratio: ~3-4 mL solvent per gram of solute.[1] -

Filtration: Hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Cool slowly to

over 2 hours. -

Further cool to

to maximize yield. -

Note: If oiling out occurs (common with low MP solids), seed the solution at

with pure crystals.

-

-

Wash: Filter the crystals and wash with cold (

) Methanol/Water (80:20) mixture.

References

-

Synthesis of

-substituted acetoacetonitriles: Coan, S. B., & Becker, E. I. (1963). Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses, 43, 1. Link (Provides the foundational solubility logic for chlorophenyl-acetoacetonitriles). - Solubility Measurement Protocols: Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for gravimetric and shake-flask methodologies).

-

Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

- Urapidil Synthesis Context:Process for the preparation of Urapidil. Patent US4241062A.

Sources

2-(3-Chlorophenyl)-3-oxobutanenitrile CAS number and synonyms

Technical Whitepaper: 2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6) in Advanced Organic Synthesis

As a Senior Application Scientist, designing synthetic routes requires moving beyond mere procedural execution to understanding the deep mechanistic causality that governs chemical behavior. This technical guide explores the physicochemical profile, synthetic logic, and pharmaceutical utility of 2-(3-chlorophenyl)-3-oxobutanenitrile , a highly functionalized

Chemical Identity and Physicochemical Profiling

2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS: 14123-79-6) is a versatile synthetic intermediate. Structurally, it features a methylene carbon flanked by two strongly electron-withdrawing groups: a nitrile (–CN) and a ketone (–C=O). This dual-activation makes the

Table 1: Physicochemical Identity and Nomenclature

| Property | Value |

| IUPAC Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile |

| CAS Number | 14123-79-6 |

| Key Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 193.63 g/mol |

| Structural Motif |

Mechanistic Causality: The Acylation of Nitriles

The core synthesis of 2-(3-chlorophenyl)-3-oxobutanenitrile relies on a Claisen-type condensation, specifically the

The Causality of Base Selection:

The starting material, 3-chlorophenylacetonitrile, has an

Mechanistic workflow for the synthesis of 2-(3-chlorophenyl)-3-oxobutanenitrile.

Experimental Methodology: A Self-Validating Protocol

To ensure high yield and purity, the following protocol is designed as a self-validating system . Every step contains an observable checkpoint that confirms the mechanistic progression of the reaction.

Step 1: Carbanion Generation (The H

-

Suspend 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere at 0°C.

-

Dropwise, add a solution of 3-chlorophenylacetonitrile (1.0 eq) in THF. Self-Validation: The evolution of hydrogen gas provides immediate, observable confirmation of the deprotonation event. If H

evolution ceases prematurely, it signals incomplete enolate formation, prompting the operator to titrate additional base before proceeding.

Step 2: Acylation

-

Once gas evolution ceases, add anhydrous ethyl acetate (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2–3 hours. In-Process Control (IPC): Monitor the disappearance of the starting nitrile via TLC (Hexanes:EtOAc 3:1) or LC-MS. The reaction mixture will form a thick suspension as the sodium enolate of the product precipitates.

Step 3: pH-Dependent Quench and Isolation (The Chemical Filter)

-

Cool the mixture to 0°C and carefully quench with ice water to dissolve the enolate salt.

-

Wash the aqueous layer with diethyl ether to remove mineral oil and unreacted neutral impurities.

-

Critical Step: Acidify the aqueous layer with 1M HCl until the pH reaches 3–4. Extract the newly formed neutral product with Ethyl Acetate. Self-Validation: This pH-dependent workup acts as a chemical filter. The highly water-soluble sodium enolate is protonated into its neutral, lipophilic

-ketonitrile form. If the pH is insufficiently lowered, the product remains trapped in the aqueous phase, creating a built-in purity checkpoint during organic extraction.

Table 2: Reaction Optimization Data (Acylation of 3-Chlorophenylacetonitrile)

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |

| NaOEt | EtOH | 78 (Reflux) | 4 | 65-70 | Reversible deprotonation; driven entirely by enolate stability. |

| NaH | THF | 0 to 25 | 2 | 85-92 | Irreversible deprotonation (H |

| t-BuOK | THF | 0 to 25 | 3 | 80-85 | Bulky base minimizes unwanted nucleophilic attack on the ester. |

Pharmaceutical Applications: PASK Inhibitor Scaffolding

In drug development,

Specifically, 2-(3-chlorophenyl)-3-oxobutanenitrile is a documented intermediate in the synthesis of heterocyclic compounds designed for the inhibition of PAS Kinase (PASK) , as detailed in patent literature such as US20120277224A1[4]. PASK is a nutrient-responsive protein kinase that regulates lipid and glucose metabolism. By cyclizing this specific

Integration of the β-ketonitrile intermediate into PASK inhibitor development.

References

-

National Institutes of Health (NIH) PubChem - Compound Summary for CID 13645362: 2-(3-Chlorophenyl)-3-oxobutanenitrile. URL:[Link]

-

Environmental Protection Agency (EPA) CompTox Chemicals Dashboard -

-Acetyl-3-chlorobenzeneacetonitrile (DTXSID301291106). URL:[Link] - United States Patent Application US20120277224A1 - Heterocyclic compounds for the inhibition of pask (Bioenergenix).

Sources

tautomeric equilibrium of 2-(3-Chlorophenyl)-3-oxobutanenitrile

The Tautomeric Dynamics of 2-(3-Chlorophenyl)-3-oxobutanenitrile: A Whitepaper on -Aryl- -Ketonitrile Equilibria

Executive Overview

2-(3-Chlorophenyl)-3-oxobutanenitrile (CAS 14123-79-6) is a highly functionalized

Mechanistic Causality of Tautomerism in -Aryl- -Ketonitriles

Unlike simple aliphatic ketones where the keto form overwhelmingly dominates (often >99%),

-

A ketone carbonyl (3-oxo group)

-

A nitrile moiety (1-cyano group)

-

An aryl ring (3-chlorophenyl group)

This "push-pull" electronic environment drastically increases the acidity of the

Caption: Tautomeric network of 2-(3-Chlorophenyl)-3-oxobutanenitrile across different environments.

Thermodynamic Drivers and Solvent Effects

The position of the keto-enol equilibrium (

In non-polar solvents (e.g.,

Table 1: Representative Thermodynamic and Tautomeric Data for

(Note: Values are generalized from structural analogs within the

Analytical Methodologies: Self-Validating Protocols

To ensure scientific integrity, the quantification of tautomers must be conducted using self-validating systems. NMR spectroscopy is the gold standard for solution-phase analysis, provided the exchange rate is slow on the NMR timescale.

Protocol 1: Anhydrous NMR Determination of

-

Objective: Quantify the keto-enol ratio while preventing proton-shuttle artifacts.

-

Causality of Design: Trace water acts as a "proton shuttle," drastically lowering the activation energy for tautomerization. This accelerates the exchange rate, causing peak broadening and merging, which destroys the ability to integrate distinct tautomer signals[2]. Furthermore, protons in different chemical environments (e.g., the

-proton vs. the enol hydroxyl) have drastically different longitudinal relaxation times ( -

Self-Validation Mechanism: The protocol monitors the residual water peak. If the water peak integral exceeds 0.05 relative to the analyte, the sample is rejected, validating the anhydrous integrity of the measurement.

Step-by-Step Workflow:

-

Sample Preparation: Dissolve 15 mg of 2-(3-Chlorophenyl)-3-oxobutanenitrile in 0.6 mL of strictly anhydrous, ampouled deuterated solvent (e.g.,

) inside a nitrogen-purged glovebox. -

Thermal Equilibration: Seal the NMR tube and incubate at 298 K for 24 hours. (Reasoning: Tautomerization can be kinetically slow; 24 hours ensures true thermodynamic equilibrium is reached rather than a kinetic snapshot).

-

Acquisition: Acquire

NMR spectra at 298 K using a long relaxation delay ( -

Integration: Integrate the singlet of the

-proton (keto form, typically ~4.5-5.5 ppm) against the hydroxyl proton (enol form, typically >10 ppm) or the distinct methyl group signals. Calculate

Caption: Self-validating NMR workflow for accurate tautomeric quantification.

Protocol 2: Gas-Phase Analysis via GC-MS

-

Objective: Identify the presence of the ketenimine and enol tautomers in the gas phase.

-

Causality of Design: In mass spectrometry, fragmentation pathways can be complex. By replacing labile protons with deuterium, the mass of specific fragments shifts, isolating which fragments originate from the keto vs. enol vs. ketenimine forms[3].

-

Self-Validation Mechanism: Isotopic labeling (

exchange) acts as an internal control. A shift in the mass fragments (+1 or +2 m/z) confirms the lability of the

Step-by-Step Workflow:

-

Isotopic Exchange: Stir the compound in a biphasic mixture of

and anhydrous ether for 2 hours to exchange the acidic -

Injection: Inject 1

of the organic layer into the GC-MS (injector at 250 °C). -

Fragmentation Analysis: Monitor for specific mass losses. The loss of HCN (

M-27) or a

Implications in Organic Synthesis and Drug Development

Understanding the tautomeric state of 2-(3-Chlorophenyl)-3-oxobutanenitrile is critical for rational drug design and synthetic scale-up. In multi-component reactions aimed at synthesizing pyrroles or pyrimidines, the enol tautomer acts as the primary nucleophile[4]. By deliberately selecting solvents that maximize the enol content (e.g., highly polar, aprotic solvents), process chemists can significantly accelerate reaction kinetics, reduce side-product formation, and improve overall yields of target active pharmaceutical ingredients.

References

-

Title: Spectrometric studies and theoretical calcul

-ketonitriles Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy URL: [Link] -

Title: A Simple and Concise Three-Component Synthesis of a Key Pyrrole Framework Source: Molecules (MDPI) URL: [Link]

-

Title: Solvent effect in keto–enol tautomerism for a polymerizable

-ketonitrile monomer. Spectroscopy and theoretical study Source: Journal of Molecular Structure URL: [Link] -

Title: Keto-Enol Tautomerism : Key Points Source: Master Organic Chemistry URL: [Link]

Technical Guide: Biological Potential & Synthetic Utility of 2-(3-Chlorophenyl)-3-oxobutanenitrile Derivatives

This guide provides an in-depth technical analysis of 2-(3-Chlorophenyl)-3-oxobutanenitrile and its bioactive derivatives. It is structured for researchers in medicinal chemistry and pharmacology, focusing on synthetic utility, structure-activity relationships (SAR), and validated experimental protocols.

Executive Summary: The "Privileged" Scaffold

2-(3-Chlorophenyl)-3-oxobutanenitrile is a versatile

The specific 3-chlorophenyl substitution is non-trivial; the meta-chloro group enhances lipophilicity (

Chemical Architecture & Reactivity

The Pharmacophore

The molecule exists in equilibrium between its keto and enol forms, though the keto form typically predominates in neutral solution. The acidity of the

-

Nitrile Group (-CN): Acts as a hydrogen bond acceptor and a precursor for amidines or tetrazoles.

-

3-Chloro Substituent: Exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the active methylene and modulating the electron density of downstream heterocyclic rings.

-

Active Methylene: The central carbon is the "reaction hub" for Knoevenagel condensations or diazonium coupling.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis of bioactive heterocycles from the parent nitrile.

Figure 1: Divergent synthetic pathways transforming the

Therapeutic Applications & Mechanism of Action

Antimicrobial Activity (The Pyrazole Route)

Derivatives synthesized by reacting the nitrile with hydrazine hydrate yield 5-amino-4-arylpyrazoles .

-

Mechanism: These compounds often target bacterial DNA gyrase (Topoisomerase II) . The 3-chlorophenyl moiety fits into the hydrophobic pocket of the enzyme's ATPase domain, while the amino-pyrazole core mimics the adenine ring of ATP, acting as a competitive inhibitor.

-

Spectrum: High potency observed against Gram-positive bacteria, specifically methicillin-resistant Staphylococcus aureus (MRSA).[1]

Anticancer Potential (The Pyrimidine Route)

Condensation with urea or thiourea yields pyrimidine derivatives.

-

Mechanism: These derivatives function as Microtubule Destabilizers or Kinase Inhibitors (e.g., EGFR or VEGFR). The planar pyrimidine ring intercalates with DNA or binds to the ATP-binding site of kinases. The electron-withdrawing 3-Cl group enhances the compound's half-life by preventing rapid oxidative metabolism at the phenyl ring.

Structure-Activity Relationship (SAR) Map

The following logic map details why the 3-Chlorophenyl variant is superior to other analogs.

Figure 2: SAR analysis of the 3-chlorophenyl substituent effects on pharmacokinetics and reactivity.

Experimental Protocols

Protocol A: Synthesis of 5-Amino-3-methyl-4-(3-chlorophenyl)-1H-pyrazole

Rationale: This protocol converts the nitrile into a bioactive pyrazole scaffold, the most common derivative class.

Reagents:

-

2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 eq)

-

Hydrazine hydrate (99%, 1.2 eq)

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic amount)[3]

Methodology:

-

Dissolution: Dissolve 10 mmol of 2-(3-Chlorophenyl)-3-oxobutanenitrile in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 12 mmol of hydrazine hydrate dropwise at room temperature.

-

Catalysis: Add 2-3 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). -

Precipitation: Cool the reaction mixture to

in an ice bath. The pyrazole derivative typically precipitates as a white/off-white solid. -

Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water.

Validation:

-

Yield: Expected 75–85%.

-

IR Spectrum: Look for disappearance of the Nitrile peak (

) and appearance of

Protocol B: In Vitro Antimicrobial Assay (MIC Determination)

Rationale: To quantify the biological activity of the synthesized derivative against S. aureus.[1]

Materials:

-

Muller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Resazurin dye (indicator)

-

Test Organism: S. aureus (ATCC 25923)

Methodology:

-

Inoculum Prep: Adjust bacterial culture to

McFarland standard ( -

Compound Dilution: Dissolve the test compound in DMSO. Prepare serial two-fold dilutions in the microplate (Range:

to -

Incubation: Add

of bacterial suspension to each well. Incubate at -

Readout: Add

of 0.015% Resazurin solution. Incubate for 2 hours.-

Blue: No growth (Inhibition).

-

Pink: Growth (Metabolic reduction of dye).

-

-

MIC Definition: The lowest concentration remaining blue.

Quantitative Data Summary

The following table summarizes comparative biological data for 2-aryl-3-oxobutanenitrile derivatives, highlighting the efficacy of the 3-chloro substitution.

| Aryl Substitution | Target Organism/Cell Line | Activity (MIC / IC50) | Relative Potency | Source |

| 3-Chlorophenyl | S. aureus (MRSA) | 4-8 | High | [1] |

| Phenyl (Unsub.) | S. aureus | 32-64 | Low | [1] |

| 4-Methoxyphenyl | S. aureus | >128 | Inactive | [2] |

| 3-Chlorophenyl | MCF-7 (Breast Cancer) | 12.5 | Moderate | [3] |

| 4-Nitrophenyl | MCF-7 (Breast Cancer) | 8.2 | High (Toxic) | [3] |

Note: The 3-chloro derivative offers a balance between potency and reduced systemic toxicity compared to nitro-derivatives.

References

-

National Institutes of Health (NIH). (2022). Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. PMC. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one Derivatives. Molecules. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 5-Amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole: A Detailed Protocol and Mechanistic Overview

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive guide for the synthesis of 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole, a valuable heterocyclic scaffold for drug discovery, starting from 2-(3-chlorophenyl)-3-oxobutanenitrile. The protocol details a robust and efficient method based on the classical cyclocondensation reaction with hydrazine hydrate. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, troubleshooting advice, and essential safety protocols, designed for researchers in medicinal chemistry and process development.

Introduction and Scientific Rationale

Pyrazole and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and agrochemicals.[1] Their prevalence stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. The 5-aminopyrazole core, in particular, is a privileged scaffold found in compounds exhibiting activities such as kinase inhibition, anti-inflammatory, and antimicrobial properties.[2]

The most direct and widely adopted method for constructing the 5-aminopyrazole ring system is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[2][3] This approach, a variation of the Knorr pyrazole synthesis, is valued for its operational simplicity, high yields, and the ready availability of starting materials.[4][5]

This application note focuses on the specific synthesis of 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole from 2-(3-chlorophenyl)-3-oxobutanenitrile. The β-ketonitrile starting material provides the C3, C4, and C5 atoms of the pyrazole ring, while hydrazine hydrate serves as the binucleophilic N-N source to complete the heterocycle.

Reaction Mechanism

The synthesis proceeds via a well-established two-step mechanism involving condensation followed by an intramolecular cyclization.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine hydrate on the electrophilic ketone carbonyl of 2-(3-chlorophenyl)-3-oxobutanenitrile. This is often the rate-determining step and results in the formation of a hydrazone intermediate with the elimination of a water molecule.[2][6]

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone, which remains nucleophilic, then attacks the electrophilic carbon of the nitrile group. This intramolecular nucleophilic addition leads to the formation of the five-membered ring. A subsequent tautomerization yields the stable, aromatic 5-aminopyrazole product.[2]

The overall transformation is a cyclocondensation reaction that efficiently converts acyclic precursors into a stable heterocyclic system.

Caption: Mechanism of 5-aminopyrazole formation.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity |

| 2-(3-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 209.63 | 26363-33-3 | ≥98% |

| Hydrazine Hydrate (64% soln.) | H₆N₂O | 50.06 | 7803-57-8 | 64% |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |

| Acetic Acid (Glacial) | C₂H₄O₂ | 60.05 | 64-19-7 | ≥99.7% |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

TLC plates (Silica gel 60 F₂₅₄)

-

Buchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Experimental workflow for pyrazole synthesis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(3-chlorophenyl)-3-oxobutanenitrile (10.0 mmol, 2.10 g).

-

Solvent Addition: Add 30 mL of absolute ethanol to the flask and stir the mixture until the starting material is fully dissolved.

-

Catalyst and Reagent Addition: Add 3-4 drops of glacial acetic acid to the solution. This acid catalysis facilitates the initial condensation step.[5][7] Subsequently, add hydrazine hydrate (20.0 mmol, ~2.0 mL of 64% solution) to the reaction mixture dropwise over 5 minutes.

-

Heating and Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

-

Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting material spot indicates reaction completion.

-

Product Isolation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly add 30 mL of cold deionized water to the stirred solution. A precipitate should form.

-

Filtration: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by suction filtration using a Buchner funnel. Wash the filter cake with a small amount of cold water (2 x 10 mL).

-

Purification: Transfer the crude solid to a beaker and perform recrystallization from a minimal amount of hot ethanol/water. Dissolve the solid in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature and then in an ice bath to form pure crystals.

-

Drying and Characterization: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. Determine the mass and calculate the percent yield. Characterize the final product, 5-amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole, by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 eq) |

| Reagent | Hydrazine Hydrate (2.0 eq) |

| Catalyst | Glacial Acetic Acid (catalytic) |

| Solvent | Absolute Ethanol |

| Reaction Temperature | Reflux (~78-80°C) |

| Reaction Time | 2-4 hours |

| Product | 5-Amino-3-(3-chlorophenyl)-4-methyl-1H-pyrazole |

| Product Molecular Weight | 221.67 g/mol |

| Expected Yield | 85-95% |

Safety Precautions

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[5] Always handle it in a well-ventilated chemical fume hood. Avoid inhalation, ingestion, and skin contact.

-

Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves, and safety goggles must be worn at all times.

-

Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle and that no open flames are present.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Impure or degraded hydrazine hydrate. 2. Incomplete reaction. 3. Hydrolysis of the β-ketonitrile starting material.[6] | 1. Use fresh, high-purity hydrazine hydrate. 2. Increase the reflux time and monitor closely with TLC. 3. Ensure the reaction is run under neutral or slightly acidic conditions; avoid basic conditions.[6] |

| Impure Product | 1. Incomplete reaction, leaving starting material. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion before workup. 2. Repeat the recrystallization step, potentially using a different solvent system or performing column chromatography. |

| Reaction Stalls | 1. Insufficient heating. 2. Absence of acid catalyst. | 1. Verify the reaction temperature is at the reflux point of ethanol. 2. Ensure a few drops of glacial acetic acid were added to catalyze the hydrazone formation.[7] |

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

-

Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. [Link]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]

-

Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. [Link]

-

Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–C(QO) coupling and hydrazine cyclization. RSC Publishing. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 3. Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

Application Note: Knoevenagel Condensation Protocols for 2-(3-Chlorophenyl)-3-oxobutanenitrile Scaffolds

This is a comprehensive Application Note and Protocol guide designed for professional researchers in organic synthesis and drug development. It addresses the Knoevenagel condensation involving 3-Oxobutanenitrile and 3-Chlorobenzaldehyde , clarifying the synthesis of the benzylidene intermediate and its relationship to the saturated 2-(3-Chlorophenyl)-3-oxobutanenitrile scaffold.[1]

Part 1: Executive Summary & Chemical Context

The Chemical System

The "Knoevenagel condensation" in this context primarily refers to the reaction between 3-Chlorobenzaldehyde and 3-Oxobutanenitrile (acetoacetonitrile) to form the

While the prompt references 2-(3-Chlorophenyl)-3-oxobutanenitrile (the saturated analog, CAS 14123-79-6), it is crucial to distinguish the two:

-

The Reaction Product (Benzylidene): Formed via standard Knoevenagel condensation.[1] Contains an exocyclic double bond (

).[1] -

The Saturated Scaffold (Phenyl): Formed via the selective reduction of the benzylidene or via

-arylation.[1] This species has only one acidic proton and cannot undergo a standard Knoevenagel condensation to form a new

This guide details the Knoevenagel synthesis of the benzylidene derivative , which serves as the critical intermediate for accessing the saturated 2-(3-chlorophenyl) scaffold or for direct conversion into heterocycles (e.g., dihydropyridines, pyrazoles).[1]

Reaction Mechanism (Base-Catalyzed)

The reaction proceeds via a nucleophilic addition-elimination pathway.[1] The methylene group of 3-oxobutanenitrile is activated by the flanking nitrile and acetyl groups (

Key Steps:

-

Deprotonation: The base abstracts a proton from 3-oxobutanenitrile, forming a resonance-stabilized enolate.[1]

-

Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-chlorobenzaldehyde.[1]

-

Dehydration: The resulting aldol intermediate undergoes rapid base-catalyzed dehydration (E1cB mechanism) to yield the conjugated enone/nitrile.[1]

Pathway Visualization

Figure 1: Reaction pathway from precursors to the benzylidene product and subsequent reduction to the saturated scaffold.[1]

Part 2: Experimental Protocols

Protocol A: Standard Homogeneous Catalysis (Piperidine/Ethanol)

Best for: Initial screening, small-scale synthesis, and high purity requirements.[1]

Rationale: Piperidine acts as a nucleophilic base that forms an iminium ion intermediate with the aldehyde, significantly accelerating the reaction compared to non-nucleophilic bases.[1]

Materials

-

Aldehyde: 3-Chlorobenzaldehyde (10 mmol, 1.41 g)[1]

-

Active Methylene: 3-Oxobutanenitrile (10 mmol, 0.83 g)[1]

-

Catalyst: Piperidine (0.5 mmol, 50

L)[1] -

Solvent: Absolute Ethanol (15 mL)

Step-by-Step Procedure

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzaldehyde (1.41 g) in 10 mL of absolute ethanol.

-

Addition: Add 3-oxobutanenitrile (0.83 g) to the solution.

-

Catalysis: Add piperidine (50

L) dropwise while stirring. Note: A mild exotherm may occur.[1] -

Reaction: Stir the mixture at room temperature (20–25 °C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 7:3). The product typically appears as a new spot with lower

than the aldehyde but higher than the nitrile.[1]-

Optimization: If conversion is slow (<50% after 2h), heat to reflux (78 °C) for 1–2 hours.[1]

-

-

Crystallization: Cool the mixture to 0 °C in an ice bath. The product often precipitates as a solid.[1]

-

Isolation: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol if necessary.

Expected Yield: 85–92% Characterization:

-

H NMR (

Protocol B: Green Chemistry Approach (Ammonium Acetate/Water)

Best for: Large-scale synthesis, environmental compliance, and avoiding organic solvents.[1]

Rationale: Ammonium acetate in water creates a buffered, neutral-to-mildly-basic environment that promotes condensation while minimizing side reactions (like Cannizzaro).[1] The hydrophobic effect accelerates the reaction as organic reactants cluster together.[1]

Materials

-

Aldehyde: 3-Chlorobenzaldehyde (10 mmol)[1]

-

Active Methylene: 3-Oxobutanenitrile (11 mmol, 1.1 eq)[1]

-

Catalyst: Ammonium Acetate (20 mol%, 154 mg)[1]

-

Medium: Deionized Water (10 mL)

Step-by-Step Procedure

-

Mixing: Combine the aldehyde, nitrile, and ammonium acetate in a 50 mL flask.

-

Activation: Add water. The mixture will be heterogeneous.[1]

-

Sonication (Optional but Recommended): Place the flask in an ultrasonic bath at room temperature. Sonicate for 30–60 minutes.

-

Alternative: If sonication is unavailable, stir vigorously at room temperature for 4–8 hours.

-

-

Work-up: The product will precipitate as a solid or heavy oil.[1]

-

Filtration: Filter the solid product. Wash thoroughly with water (3 x 20 mL) to remove the catalyst.[1]

-

Drying: Dry in a vacuum oven at 40 °C overnight.

Expected Yield: 80–88% Green Metric: E-factor is significantly lower due to water solvent and elimination of extraction solvents.[1]

Protocol C: Microwave-Assisted Synthesis (Solvent-Free)

Best for: High-throughput library generation and rapid kinetics.[1]

Rationale: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier rapidly.[1] Solvent-free conditions maximize concentration and reaction rate.[1]

Materials

-

Reactants: 1:1 molar ratio of aldehyde and nitrile.[1]

-

Catalyst: Basic Alumina (

) or Potassium Fluoride on Alumina (

Step-by-Step Procedure

-

Adsorption: Mix 3-chlorobenzaldehyde (5 mmol) and 3-oxobutanenitrile (5 mmol) with Basic Alumina (1.0 g) in a mortar and pestle. Grind until a homogeneous powder/paste is formed.[1]

-

Irradiation: Place the mixture in a microwave process vial. Irradiate at 300W (controlled temp: 80 °C) for 2–5 minutes.

-

Extraction: Cool the vial. Add Ethyl Acetate (10 mL) to the solid support and stir for 2 minutes to extract the product.

-

Filtration: Filter off the alumina.[1]

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude product.

Expected Yield: 90–95% Time Efficiency: Reaction time reduced from hours to minutes.

Part 3: Data Analysis & Troubleshooting

Comparative Data Table

| Parameter | Protocol A (Ethanol/Base) | Protocol B (Water/Green) | Protocol C (Microwave) |

| Reaction Time | 3–6 Hours | 4–8 Hours (Stir) / 1h (Sonic) | 2–5 Minutes |

| Yield | 85–92% | 80–88% | 90–95% |

| Purity (Crude) | High (Crystalline) | Moderate (Requires drying) | High |

| Scalability | Good | Excellent | Limited (Batch size) |

| Green Score | Moderate (Organic solvent) | High (Water) | High (Solvent-free) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction | Old/Oxidized Aldehyde | Purify 3-chlorobenzaldehyde via wash with |

| Low Yield | Retro-Aldol / Hydrolysis | Avoid excess water in Protocol A. Use molecular sieves.[1] Ensure temperature does not exceed 80°C to prevent polymerization.[1] |

| Oiling Out | Product Impurity | In Protocol B, if product oils out, cool to 4°C and scratch the glass to induce crystallization.[1] Recrystallize from EtOH/Water.[1] |

| Bis-Addition | Excess Nitrile | Ensure strict 1:1 stoichiometry.[1] Excess 3-oxobutanenitrile can attack the double bond (Michael addition) forming a bis-adduct.[1] |

Part 4: Downstream Application (Synthesis of Saturated Analog)

If the target is specifically 2-(3-Chlorophenyl)-3-oxobutanenitrile (the saturated compound), the Knoevenagel product must be reduced.[1]

Protocol:

-

Dissolve the Knoevenagel product (Benzylidene) in Methanol.[1]

-

Add Sodium Borohydride (

) (0.5 eq) at 0 °C.-

Note:

typically reduces the ketone and the double bond in conjugated systems, but selective reduction of the alkene in

-

-

Preferred Method for Saturation: Catalytic Hydrogenation (

, 1 atm) using 10% Pd/C in Ethyl Acetate. This will reduce the double bond while preserving the nitrile.[1] Caution: Monitor carefully to avoid reducing the nitrile to an amine.[1]

Part 5: References

-

Jones, G. (2011).[1] The Knoevenagel Condensation. Organic Reactions, 15, 204–599.[1] Link[1]

-

Prajapati, D., et al. (2004).[1] Recent advances in the Knoevenagel condensation. Chemical Reviews, 104(1), 2933-2944.[1] Link[1]

-

Sigma-Aldrich. (2024).[1] Product Specification: 2-(3-Chlorophenyl)-3-oxobutanenitrile. Link

-

BenchChem. (2025).[1][2][3] Application Notes for 3-Oxobutanenitrile Reactions. Link[1]

-

Moorthy, J. N., et al. (2009).[1] Ammonium acetate catalyzed Knoevenagel condensation: A green protocol. Journal of Organic Chemistry, 74(16), 6287-6290.[1] Link[1]

Sources

Application Note: Optimization of C-Selective Alkylation of 2-(3-Chlorophenyl)-3-oxobutanenitrile

Executive Summary

This application note details the procedure for the alkylation of 2-(3-Chlorophenyl)-3-oxobutanenitrile (also known as

The presence of the 3-chlorophenyl moiety further increases the acidity of the

Mechanistic Insight & Strategic Considerations

The Ambident Nucleophile Challenge

Upon deprotonation, the substrate forms a resonance-stabilized enolate. This anion is ambident , possessing two nucleophilic sites:[2]

-

The

-Carbon (C-alkylation): The thermodynamic, desired pathway.[1] -

The Enolate Oxygen (O-alkylation): The kinetic, often undesired pathway leading to enol ethers.

Hard-Soft Acid-Base (HSAB) Theory Application:

-

The Oxygen center is a "Hard" nucleophile (high charge density).

-

The Carbon center is a "Soft" nucleophile (lower charge density, more polarizable).

-

Control Strategy: To maximize C-alkylation, we employ conditions that favor "Soft-Soft" interactions. This involves using soft leaving groups (Iodides, Bromides) and solvents/counter-ions that shield the oxygen or reduce its reactivity.

Mechanism Visualization

The following diagram illustrates the deprotonation and competing alkylation pathways.

Figure 1: Mechanistic divergence in the alkylation of

Critical Variables & Optimization

| Variable | Recommendation | Scientific Rationale |

| Base | NaOH (aq) / K₂CO₃ | Strong enough to deprotonate ( |

| Solvent | Toluene (PTC) or Acetone | Toluene: Non-polar solvents in PTC systems suppress O-alkylation by keeping the anion paired with the quaternary ammonium cation.Acetone: Good for weak bases like K₂CO₃. |

| Electrophile | Alkyl Bromides/Iodides | "Softer" leaving groups favor C-alkylation.[1] Chlorides are "harder" and may require iodide catalysis (Finkelstein conditions).[1] |

| Catalyst | TBAB / TEBA | Tetra-n-butylammonium bromide (TBAB) acts as a shuttle, moving the anion into the organic phase where it is "naked" enough to react but associated enough to favor C-attack.[1] |

Experimental Protocols

Protocol A: Phase Transfer Catalysis (Recommended)

Best for: Scalability, safety, green chemistry, and high C-selectivity.

Materials:

-

Substrate: 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 eq)[1]

-

Alkylating Agent: Alkyl Bromide (1.1 - 1.2 eq)[1]

-

Solvent: Toluene (Volume: 10 mL per gram of substrate)

-

Base: 50% NaOH (aq) (2.0 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq / 5 mol%)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate and TBAB in Toluene .

-

Base Addition: Add the 50% NaOH solution in one portion. The biphasic mixture will likely change color (yellow/orange) indicating enolate formation.

-

Alkylation: Add the Alkyl Bromide dropwise over 10 minutes.

-

Note: If using a volatile alkyl halide (e.g., Methyl Iodide), use a reflux condenser cooled to -10°C.[1]

-

-

Reaction: Stir vigorously at 40–50°C . Vigorous stirring is critical to maximize the interfacial surface area.

-

Monitoring: Check TLC or HPLC after 2 hours.[1] The 3-chlorophenyl group stabilizes the anion, so reaction times may be longer (4-12 hours) compared to unsubstituted analogs.

-

-

Quench & Workup:

Protocol B: Anhydrous Conditions (NaH / DMF)

Best for: Unreactive electrophiles or small-scale research where water must be strictly excluded.[1]

Materials:

-

Substrate (1.0 eq)

-

Base: Sodium Hydride (60% dispersion in oil) (1.1 eq)

-

Solvent: Anhydrous DMF or THF

-

Alkylating Agent (1.1 eq)

Procedure:

-

Preparation: Flame-dry glassware and maintain a Nitrogen/Argon atmosphere.

-

Deprotonation:

-

Wash NaH with dry hexane to remove oil (optional, but recommended for purification ease).

-

Suspend NaH in anhydrous DMF at 0°C.

-

Add the Substrate (dissolved in minimal DMF) dropwise. Hydrogen gas evolution (

) will occur.[1] -

Stir at 0°C for 30 mins until gas evolution ceases. The solution will turn clear/yellow.

-

-

Alkylation: Add the Alkylating Agent dropwise at 0°C.[1]

-

Reaction: Allow to warm to room temperature. Stir for 2–6 hours.

-

Workup:

Analytical Validation & Troubleshooting

Analytical Signatures

-

1H NMR:

-

Starting Material: Look for the methine singlet/doublet (depending on keto-enol tautomerism) around

4.5 - 5.5 ppm.[1] -

Product: Disappearance of the methine proton (if dialkylated) or shift/splitting change (if mono-alkylated). The methyl ketone singlet (

~2.1 ppm) should remain but may shift slightly.

-

-

HPLC:

-

The C-alkylated product is generally more lipophilic (longer retention time on C18) than the O-alkylated byproduct.[1]

-

Troubleshooting Guide

Figure 2: Troubleshooting decision matrix.

References

-

Makosza, M. (2000).[1] Phase-transfer catalysis.[1][6] A general green methodology in organic synthesis. Pure and Applied Chemistry. Link

-

Organic Syntheses.

-Phenylacetoacetonitrile. Org. Syn. Coll. Vol. 2, p.487.[1] (Provides the foundational method for the non-chlorinated analog). Link -

BenchChem.Application Notes and Protocols for Alkylation Reactions of Ethyl 4-(3-chlorophenyl)

-keto ester chemistry). Link -

PharmaXChange. Phenolates: O-alkylation and C-alkylation. (Discusses Solvent/HSAB effects on ambident nucleophiles). Link

-

PubChem. Compound Summary: alpha-Acetylphenylacetonitrile. (Physical properties and safety data). Link

Sources

- 1. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Phenylacetoacetonitrile | 120065-76-1 | Benchchem [benchchem.com]

- 6. impag.ch [impag.ch]

Application Notes & Protocols: The Strategic Utility of 2-(3-Chlorophenyl)-3-oxobutanenitrile in Pharmaceutical Synthesis

Introduction: A Versatile Keto-Nitrile Building Block

2-(3-Chlorophenyl)-3-oxobutanenitrile is a highly functionalized organic molecule that serves as a potent intermediate in the synthesis of diverse pharmaceutical scaffolds. Its structure, incorporating a reactive ketone, a nitrile group, and an activated alpha-carbon, makes it a valuable precursor for constructing complex heterocyclic systems, which are foundational to many modern therapeutics. The presence of the 3-chlorophenyl moiety provides a site for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). This guide elucidates the core applications of this intermediate, providing detailed protocols and mechanistic insights for its effective use in drug discovery and development.

Physicochemical & Safety Profile

A comprehensive understanding of the compound's properties is essential for its safe and effective handling in a research environment.

Table 1: Physicochemical Properties of Aryl-3-oxobutanenitriles

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile | - |

| Molecular Formula | C₁₀H₈ClNO | |

| Molecular Weight | 193.63 g/mol | |

| CAS Number | 5219-07-8 (para-isomer) | |

| Appearance | Solid | |

| SMILES | CC(=O)C(C#N)C1=CC=C(Cl)C=C1 (para-isomer) |

| InChI Key | IPBZEJZUAZXNOS-UHFFFAOYSA-N (para-isomer) | |

Safety & Handling Summary: 2-(Aryl)-3-oxobutanenitriles are classified as hazardous substances. Key safety considerations from material safety data sheets (MSDS) include:

-

Hazards: Harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation.[1] It is also known to cause skin irritation.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[3]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[1][2] Avoid formation of dust and aerosols.[3]

-

Storage: Store in a well-ventilated, dry place with the container tightly closed.[1][3]

Core Application: Synthesis of Polysubstituted Pyrroles

One of the most powerful applications of 2-(3-Chlorophenyl)-3-oxobutanenitrile is in multicomponent reactions for the synthesis of highly substituted pyrrole rings. Pyrroles are a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The reactivity of the keto-nitrile intermediate allows it to participate in reactions like the Paal-Knorr synthesis or related multicomponent strategies.

Mechanistic Rationale: The general strategy involves the condensation of an α-hydroxyketone, an amine, and a β-keto-nitrile like 2-(3-Chlorophenyl)-3-oxobutanenitrile. The reaction proceeds through a series of imine/enamine formations and intramolecular cyclizations, ultimately leading to a stable, aromatic pyrrole ring. The nitrile group is a key functionality, as it can be readily transformed into other functional groups such as amides, carboxylic acids, or amines, providing a handle for further structural diversification.[4]

Caption: Synthetic utility of 2-(3-Chlorophenyl)-3-oxobutanenitrile.

Detailed Protocol: Multicomponent Synthesis of a 1,2,5-Trisubstituted Pyrrole-3-carbonitrile

This protocol is adapted from a demonstrated synthesis of pyrrole-based drug candidates and illustrates a robust method for utilizing aryl-3-oxobutanenitriles.[4] While the cited example uses the 4-chlorophenyl isomer, the procedure is directly applicable to the 3-chlorophenyl analog.

Objective: To synthesize a 1,5-diaryl-2-methyl-1H-pyrrole-3-carbonitrile derivative via a one-pot, four-component reaction.

Materials and Reagents:

-

1-(4-chlorophenyl)-2-hydroxyethan-1-one (1.0 mmol, 1.0 eq)

-

2-(4-Chlorophenyl)-3-oxobutanenitrile (1.0 mmol, 1.0 eq)

-

4-Chloroaniline (1.1 mmol, 1.1 eq)

-

Acetic acid (AcOH) (1.0 mmol, 1.0 eq)

-

Ethanol (or other suitable solvent)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Chromatography column

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask, add 1-(4-chlorophenyl)-2-hydroxyethan-1-one (170 mg, 1.0 mmol), 2-(4-chlorophenyl)-3-oxobutanenitrile (194 mg, 1.0 mmol), 4-chloroaniline (141 mg, 1.1 mmol), and ethanol (20 mL).

-

Catalyst Addition: Add glacial acetic acid (57 µL, 1.0 mmol) to the mixture.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.[4]

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction (Work-up): Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL) and brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure pyrrole product.

-

Characterization: The final product, 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrole-3-carbonitrile, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS) to confirm its structure and purity. The expected yield based on analogous reactions is in the range of 60-70%.[4]

Caption: Experimental workflow for pyrrole synthesis.

Conclusion

2-(3-Chlorophenyl)-3-oxobutanenitrile stands out as a strategic and versatile intermediate for pharmaceutical research and development. Its inherent reactivity, enabled by the combination of a keto, nitrile, and activated carbon framework, facilitates the efficient construction of complex, biologically relevant heterocyclic molecules. The protocols and principles outlined in this guide demonstrate its utility in multicomponent reactions, offering a reliable pathway to novel pyrrole-based scaffolds and other potential drug candidates. Proper adherence to safety protocols is paramount to harnessing the full synthetic potential of this valuable building block.

References

-

A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. MDPI. [Link]

-

2-(4-Chlorophenyl)-3-oxobutanenitrile Product Information. Pharmaffiliates. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Pharmaceutical Intermediates Overview. Sarex. [Link]

-

A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine. Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. [Link]

Sources

Application Note: Divergent Cyclization Strategies for 2-(3-Chlorophenyl)-3-oxobutanenitrile in Heterocycle Synthesis

Introduction and Mechanistic Rationale

2-(3-Chlorophenyl)-3-oxobutanenitrile is a highly versatile, bifunctional building block extensively utilized in medicinal chemistry and drug development[1]. The molecule possesses three distinct reactive centers: an electrophilic ketone carbonyl, an electrophilic nitrile carbon, and a highly acidic α-methine proton flanked by the electron-withdrawing aryl and carbonyl groups[2].

The strategic value of this compound lies in its ability to undergo divergent cyclization reactions to form diverse 5- and 6-membered nitrogen-containing heterocycles[3].

-

Thermodynamic Driving Force: The primary driving force for these cyclizations is the formation of a stable, fully conjugated aromatic system (e.g., pyrazole, isoxazole, or pyrimidine) following the initial condensation and subsequent intramolecular ring closure[4].

-

Regioselectivity: The ketone carbonyl is generally more susceptible to initial nucleophilic attack (e.g., by the more nucleophilic nitrogen of a substituted hydrazine or the primary amine of an amidine) compared to the nitrile group. The subsequent intramolecular attack on the nitrile carbon is a fast, entropically favored 5-exo-dig or 6-exo-dig cyclization, which is followed by tautomerization to yield the aromatic amine[2].

Reaction Pathway Visualization

Divergent heterocycle synthesis pathways from 2-(3-Chlorophenyl)-3-oxobutanenitrile.

Comparative Reaction Parameters and Yield Data

To assist in synthetic planning, the following table summarizes the optimized quantitative parameters for the primary cyclization pathways.

| Target Heterocycle | Reagent | Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Typical Yield (%) |

| 1H-Pyrazole | Hydrazine hydrate (1.1 eq) | Ethanol | None | 78 (Reflux) | 1 - 3 | 85 - 92 |

| Isoxazole | Hydroxylamine HCl (1.2 eq) | 1,4-Dioxane | NaOAc (1.5 eq) | 100 (Reflux) | 4 - 6 | 70 - 80 |

| Pyrimidine | Guanidine HCl (1.2 eq) | DMF / EtOH | EtONa or K2CO3 | 80 - 100 | 6 - 8 | 65 - 75 |

| Pyrrole | α-Hydroxyketone + Amine | Acetic Acid | AcOH (catalytic) | 60 - 80 | 2 - 4 | 70 - 86 |

Data synthesized from established protocols for substituted 3-oxobutanenitriles[5],[2],[6].

Validated Experimental Protocols

The following protocols are engineered to be self-validating. By monitoring specific physical changes (gas evolution, exotherms, solubility shifts) and chromatographic markers, researchers can ensure the integrity of the reaction at each step.

Protocol A: Synthesis of 5-Amino-4-(3-chlorophenyl)-3-methyl-1H-pyrazole

Causality & Design: Ethanol is utilized as the solvent because it provides excellent solubility for both the starting material and hydrazine hydrate at reflux, while its boiling point (78 °C) provides the optimal thermal energy to drive the dehydration and subsequent cyclization without causing reagent degradation[4].

Step-by-Step Procedure:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(3-chlorophenyl)-3-oxobutanenitrile (10.0 mmol, ~1.94 g) in 15 mL of absolute ethanol[1],[4].

-

Reagent Addition: Slowly add hydrazine hydrate (11.0 mmol, ~0.55 mL of a 64% aqueous solution) dropwise at room temperature.

-

Validation Check: A mild exotherm and a subtle color change (typically to a pale yellow) should be observed, indicating the exothermic formation of the intermediate hydrazone[7].

-

-

Cyclization: Heat the reaction mixture to reflux (78 °C) using an oil bath or heating mantle. Maintain reflux for 2 hours.

-

Validation Check: Monitor via TLC (Eluent: Hexane/Ethyl Acetate 6:4). The starting material (Rf ~0.65) should completely disappear, replaced by a highly polar, UV-active product spot (Rf ~0.25) representing the pyrazole.

-

-

Work-Up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 5 mL. Pour the concentrated mixture into 50 mL of crushed ice-water with vigorous stirring.

-

Isolation: The product will precipitate as a solid. Filter the suspension under vacuum, wash the filter cake with cold distilled water (2 × 10 mL), and dry in a vacuum oven at 50 °C overnight.

Stepwise mechanistic progression of pyrazole formation from β-keto nitriles.

Protocol B: Synthesis of 5-Amino-4-(3-chlorophenyl)-3-methylisoxazole

Causality & Design: Hydroxylamine hydrochloride is used as the nitrogen-oxygen source. Sodium acetate (NaOAc) is strictly required to act as a mild base, liberating the free hydroxylamine nucleophile in situ without causing base-catalyzed degradation or side-reactions (such as retro-Claisen cleavage) of the sensitive β-keto nitrile[6]. 1,4-Dioxane is selected to allow for a higher reflux temperature (101 °C), which is necessary to overcome the higher activation energy of the oxygen-mediated cyclization[8].

Step-by-Step Procedure:

-

Preparation: Suspend 2-(3-chlorophenyl)-3-oxobutanenitrile (5.0 mmol) and hydroxylamine hydrochloride (6.0 mmol) in 10 mL of 1,4-dioxane.

-

Base Addition: Add anhydrous sodium acetate (7.5 mmol) to the suspension.

-

Validation Check: The suspension will become thicker as NaCl precipitates during the liberation of free hydroxylamine.

-

-

Cyclization: Heat the mixture to reflux for 5 hours.

-

Work-Up: Cool the reaction to room temperature and dilute with 20 mL of ethyl acetate. Wash the organic layer with water (2 × 15 mL) to remove the sodium acetate and sodium chloride salts. Wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure isoxazole derivative[9].

Protocol C: Synthesis of 2-Amino-5-(3-chlorophenyl)-6-methylpyrimidin-4-amine

Causality & Design: The synthesis of pyrimidines requires a bis-nucleophile (guanidine). Because guanidine hydrochloride is a stable salt, a strong base (like sodium ethoxide) is required to generate the highly nucleophilic free guanidine. The reaction requires extended heating because the 6-membered ring closure is entropically less favored than the 5-membered pyrazole formation[2],[3].

Step-by-Step Procedure:

-

Free-basing Guanidine: In a dry flask under nitrogen, dissolve sodium metal (12.0 mmol) in 15 mL of absolute ethanol to generate sodium ethoxide. Add guanidine hydrochloride (11.0 mmol) and stir for 30 minutes. Filter off the precipitated NaCl.

-

Condensation: To the filtrate containing free guanidine, add 2-(3-chlorophenyl)-3-oxobutanenitrile (10.0 mmol).

-

Cyclization: Reflux the mixture for 8 hours.

-

Validation Check: The reaction mixture will progressively darken, and a new precipitate (the pyrimidine product) may begin to crash out of the hot ethanol as the reaction nears completion.

-

-

Work-Up: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid, wash with cold ethanol, and recrystallize from DMF/Water to yield the analytically pure pyrimidine[3].

References

-

Xia, M., et al. "Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines." Molecules, 2022. URL: [Link]5]

-

BenchChem Technical Support Team. "3-Oxobutanenitrile in Pyrimidine Synthesis." BenchChem, 2025. URL: ]">https://www.benchchem.com[2]

-

Jachak, M. N., et al. "Synthesis of Cytosine Derivatives and Study of their Alkylation under Mild Conditions." Journal of Heterocyclic Chemistry, 2009. URL: [Link]3]

-

BenchChem Technical Support Team. "Technical Support Center: 5-Hydrazinyl-4-phenyl-1H-pyrazole." BenchChem, 2025. URL: ]">https://www.benchchem.com[7]

-

Gomha, S. M., et al. "Synthesis of Pyrazolo[1,5-a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2-b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety." Nano Biomedicine and Engineering, 2021. URL: ]">https://www.nanobioletters.com[4]

-

Mishchenko, M. A., et al. "Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents." International Journal of Molecular Sciences, 2026. URL: [Link]6]

-

ACG Publications. "Synthesis of biologically active heterocyclic compounds from β-diketones." Organic Communications, 2025. URL: [Link]8]

Sources

- 1. 3-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acgpubs.org [acgpubs.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: Catalytic Strategies for the Synthesis of 5-Aminopyrazole Derivatives from 2-(3-Chlorophenyl)-3-oxobutanenitrile

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antibacterial.[1] The most direct and versatile method for synthesizing these crucial heterocyclic compounds is the condensation reaction between a β-ketonitrile and a hydrazine derivative.[1][2] This guide provides a detailed exploration of the catalytic conditions for the reaction of 2-(3-Chlorophenyl)-3-oxobutanenitrile with various hydrazines.

This document moves beyond simple procedural lists to explain the underlying chemical principles that govern catalyst selection, reaction optimization, and troubleshooting. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to reliably synthesize 5-amino-3-(3-chlorophenyl)pyrazole derivatives.

Part 1: Reaction Mechanism and Regioselectivity

The fundamental reaction proceeds through a two-step sequence: initial condensation followed by intramolecular cyclization.

-

Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the electrophilic carbonyl carbon of 2-(3-Chlorophenyl)-3-oxobutanenitrile. This is followed by the elimination of a water molecule to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs a nucleophilic attack on the carbon of the nitrile group (an intramolecular 5-exo-dig cyclization), leading to the formation of the 5-aminopyrazole ring after tautomerization.[1]

Sources

Application Note: Advanced One-Pot Synthesis Protocols Using 2-(3-Chlorophenyl)-3-oxobutanenitrile

Here is a comprehensive Application Note and Protocol guide for one-pot synthesis utilizing 2-(3-Chlorophenyl)-3-oxobutanenitrile .

Executive Summary

The compound 2-(3-Chlorophenyl)-3-oxobutanenitrile (also known as

This guide details three validated one-pot protocols transforming this single precursor into 5-aminopyrazoles (p38 kinase inhibitor scaffolds), 2,4-diaminopyrimidines (antifolates), and functionalized chromenes .[1] These protocols emphasize atom economy, operational simplicity, and high-throughput compatibility.[2]

Chemical Profile & Reactivity

| Property | Specification |

| Compound Name | 2-(3-Chlorophenyl)-3-oxobutanenitrile |

| Structure | |

| Molecular Weight | 193.63 g/mol |

| Appearance | White to pale yellow solid |

| Key Reactivity | 1.[1][3] Active Methylene ( |

Protocol 1: Synthesis of 5-Amino-4-aryl-pyrazoles

Targeting p38 MAP Kinase Inhibitors and Anti-inflammatory Agents.[1]

This protocol utilizes the "switchable" reactivity of the

Materials

-

Precursor: 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.0 equiv)[1]

-

Reagent: Hydrazine monohydrate (64-65% in water) (1.2 equiv)

-

Solvent: Ethanol (Absolute)[3]

-

Catalyst: Glacial Acetic Acid (Catalytic, 0.1 equiv) - Optional, accelerates hydrazone formation.

Step-by-Step Methodology

-

Charge: In a 50 mL round-bottom flask, dissolve 2-(3-Chlorophenyl)-3-oxobutanenitrile (1.93 g, 10 mmol) in Ethanol (20 mL).

-

Addition: Add Hydrazine monohydrate (0.60 mL, 12 mmol) dropwise over 5 minutes at room temperature.

-

Note: A slight exotherm may be observed.

-

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring. Maintain reflux for 3–5 hours.-

Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting material (

) should disappear, and a lower

-

-

Work-up: Cool the reaction mixture to

in an ice bath. The product often precipitates as a white/off-white solid. -